7-Methoxy-2-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]
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Description
The compound “7-Methoxy-2-methylspiro[2,3-dihydro-1H-naphthalene-4,2’-oxirane]” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic system in which two rings share a single atom . The molecule also contains a methoxy group (-OCH3) and an oxirane (epoxide) group, which is a three-membered ring containing an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic structure and the introduction of the methoxy and oxirane groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spirocyclic system, the methoxy group, and the oxirane group. These groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The oxirane group is highly reactive due to the ring strain of the three-membered ring. It can undergo reactions such as ring-opening reactions with nucleophiles . The methoxy group can also participate in certain reactions, such as demethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Safety and Hazards
Future Directions
properties
IUPAC Name |
7-methoxy-2-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9-5-10-6-11(14-2)3-4-12(10)13(7-9)8-15-13/h3-4,6,9H,5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBIIDCOFRCBTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OC)C3(C1)CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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